molecular formula C22H23NO3 B1292882 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 932841-33-3

2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B1292882
M. Wt: 349.4 g/mol
InChI Key: NLWQQBSQOWCJFH-UHFFFAOYSA-N
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Description

The compound “2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It has a CAS Number of 350997-43-2 and a molecular weight of 321.38 . The IUPAC name for this compound is 2-(3-butoxyphenyl)-4-quinolinecarboxylic acid .


Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous and complex, depending on the conditions and reagents used. For example, protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to this compound .

Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Coupling

This compound can be utilized in the Suzuki–Miyaura cross-coupling reaction, a widely applied method for forming carbon–carbon bonds. The reaction conditions are mild and tolerant of various functional groups, making it an environmentally friendly choice for synthesizing complex organic molecules .

Medicinal Chemistry: Drug Synthesis

In pharmacology, this compound’s structural features make it a candidate for the synthesis of drug molecules. Its quinoline core is common in many therapeutic agents, and modifications to its structure could lead to the development of new medications with improved efficacy and safety profiles .

Materials Science: Polymer Chemistry

The carboxylic acid group in this compound provides an anchor point for polymerization reactions. It could be used to create novel polymers with specific properties, such as increased durability or conductivity, which are valuable in materials science applications .

Environmental Science: Pollutant Removal

The compound’s potential to interact with various pollutants through its aromatic system and carboxylic acid functionality could be harnessed in environmental science. It may be used to develop new materials or methods for removing contaminants from water or soil .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound could serve as a standard or a reagent in chromatographic techniques. Its unique structure allows it to be easily detected and quantified, which is essential for the analysis of complex mixtures .

Biochemistry: Enzyme Inhibition

The compound’s structure suggests potential use in biochemistry as an enzyme inhibitor. By binding to the active sites of enzymes, it could regulate biochemical pathways, which is crucial for understanding diseases and developing new treatments .

properties

IUPAC Name

2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(24)25)18-11-14(2)10-15(3)21(18)23-20/h6-8,10-13H,4-5,9H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWQQBSQOWCJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

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